molecular formula C9H7BrN2O2 B13002235 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Cat. No.: B13002235
M. Wt: 255.07 g/mol
InChI Key: DUXGCXCVNOFPDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the bromination of 2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrolo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Biological Activity

4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid, with the CAS number 1919049-59-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 255.07 g/mol
  • Chemical Structure : The compound features a pyrrolo-pyrimidine core with a carboxylic acid functional group and a bromine substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods involving the bromination of pyrrolo[1,2-a]pyrimidine derivatives followed by carboxylation reactions. Specific synthetic routes can be found in literature focusing on related compounds, which may provide insights into optimizing yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolo[1,2-a]pyrimidine derivatives. For instance, a study conducted on various derivatives showed that certain compounds exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study :
In a comparative study using an MTT assay, this compound was tested against standard chemotherapeutics like cisplatin. The results indicated that this compound had a structure-dependent anticancer activity with IC50 values comparable to established drugs .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated effectiveness against various multidrug-resistant pathogens. The mechanism often involves inhibition of bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMIC (μg/mL)Reference
Klebsiella pneumoniae32
Escherichia coli64
Staphylococcus aureus16
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. Modifications at the bromine position or alterations in the carboxylic acid moiety can lead to significant changes in potency and selectivity.

Key Findings :

  • Substituents at position 4 (bromination) enhance anticancer activity.
  • The presence of electron-withdrawing groups increases antimicrobial efficacy.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

4-bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-4-7(10)12-3-2-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14)

InChI Key

DUXGCXCVNOFPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN2C(=C1)Br)C(=O)O

Origin of Product

United States

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